molecular formula C8H5NO4 B1375929 5-(Furan-2-yl)-1,2-oxazole-4-carboxylic acid CAS No. 1423032-14-7

5-(Furan-2-yl)-1,2-oxazole-4-carboxylic acid

Cat. No. B1375929
CAS RN: 1423032-14-7
M. Wt: 179.13 g/mol
InChI Key: XDXLFIDTDFTJOT-UHFFFAOYSA-N
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Description

The compound “5-(Furan-2-yl)-1,2-oxazole-4-carboxylic acid” is likely to be an organic compound that contains a furan ring and an oxazole ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Oxazole is a five-membered ring containing two heteroatoms; one oxygen atom and one nitrogen atom.


Synthesis Analysis

While specific synthesis methods for this compound are not available, furan and oxazole rings are commonly synthesized through various methods. For instance, furan compounds can be synthesized from carbohydrate-derived 5-substituted-2-furaldehydes . Oxazole rings can be synthesized through cyclodehydration of haloamidoximes or from α-haloketoximes .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan, oxazole, and carboxylic acid functional groups. Furan rings can undergo electrophilic substitution reactions, while oxazole rings can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .

Scientific Research Applications

Synthesis and Characterization of Furan Derivatives

  • Synthesis and Tautomeric Equilibrium of Furan Derivatives :

    • The synthesis of 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol from furan-2-carboxylic acid hydrazide is detailed, including the preparation of Mannich bases and methyl derivatives. These compounds exhibit thiol-thione tautomeric equilibrium (Koparır, Çetin, & Cansiz, 2005).
  • Synthesis of Triazole Derivatives :

    • Describes the synthesis of various 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives using furan-2-carboxylic acid hydrazide. The structures of these compounds were confirmed through elemental analyses and spectroscopic methods (Cansiz, Koparır, & Demirdağ, 2004).
  • New Furan Derivatives from Endophytic Fungus :

    • Explores the isolation of new furan derivatives from a mangrove-derived endophytic fungus, demonstrating the potential for bioactive compounds discovery from natural sources (Chen et al., 2017).
  • Heterocyclic Syntheses from Arylation Products :

    • This study discusses the synthesis of 5-Arylfuran-2-carboxylic acids and their application in creating various heterocyclic compounds, illustrating the versatility of furan derivatives in synthetic chemistry (Gorak et al., 2009).
  • Reactivity of 5-Phenyl-2-(fur-2-yl)oxazole :

    • This research explores the acetylation and formylation of 5-phenyl-2-(fur-2-yl)oxazole, providing insights into the electrophilic substitution reactions and structural preferences of such compounds (Patsenker et al., 1997).

Applications in Biological and Pharmaceutical Studies

  • Neuropharmacological Evaluation of Isoxazoline Derivatives :

    • Discusses the synthesis of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives and their evaluation as antidepressant and anti-anxiety agents, highlighting the therapeutic potential of furan-based compounds (Kumar, 2013).
  • Enzyme-Catalyzed Oxidation of Furfural Derivatives :

    • Examines the oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by an FAD-dependent enzyme, showcasing the application of furan derivatives in biobased chemical production (Dijkman, Groothuis, & Fraaije, 2014).
  • One-Pot Enzyme Cascade for Furan Carboxylic Acids Synthesis :

    • Describes a dual-enzyme cascade system for synthesizing furan carboxylic acids from 5-hydroxymethylfurfural, demonstrating the efficiency and eco-friendliness of enzymatic synthesis methods (Jia, Zong, Zheng, & Li, 2019).
  • Blood Serum Biochemical Analysis During Treatment with Triazole Furan Derivatives :

    • Investigates the biochemical parameters in rat serum during treatment with sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate, potentially leading to pharmacological applications of the compound (Danilchenko, 2017).
  • Antimicrobial Activity of Triazole Furan Derivatives :

    • Explores the antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives, indicating the potential for developing new antimicrobial agents (Danilchenko & Parchenko, 2017).

Safety and Hazards

While specific safety and hazard data for this compound are not available, it’s important to handle all chemicals with care. Avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, and use personal protective equipment .

properties

IUPAC Name

5-(furan-2-yl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-8(11)5-4-9-13-7(5)6-2-1-3-12-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXLFIDTDFTJOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201264966
Record name 4-Isoxazolecarboxylic acid, 5-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1423032-14-7
Record name 4-Isoxazolecarboxylic acid, 5-(2-furanyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423032-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoxazolecarboxylic acid, 5-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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